molecular formula C9H14N2O B3352537 3-Oxa-9-azabicyclo[3.3.1]non-9-ylacetonitrile CAS No. 485812-78-0

3-Oxa-9-azabicyclo[3.3.1]non-9-ylacetonitrile

Cat. No.: B3352537
CAS No.: 485812-78-0
M. Wt: 166.22 g/mol
InChI Key: VTFRUTPDFLEZPS-UHFFFAOYSA-N
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Description

3-Oxa-9-azabicyclo[331]non-9-ylacetonitrile is a chemical compound with the molecular formula C9H14N2O It belongs to the class of bicyclic compounds, which are characterized by having two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-azabicyclo[3.3.1]non-9-ylacetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile with a bicyclic amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azabicyclo[3.3.1]non-9-ylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the bicyclic structure.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Oxa-9-azabicyclo[3.3.1]non-9-ylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]non-9-ylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo[3.3.1]nonane: A related compound with similar bicyclic structure but different functional groups.

    3-Oxa-7-azabicyclo[3.3.1]non-9-ylacetonitrile: Another bicyclic compound with slight variations in structure.

Uniqueness

3-Oxa-9-azabicyclo[3.3.1]non-9-ylacetonitrile is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-4-5-11-8-2-1-3-9(11)7-12-6-8/h8-9H,1-3,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFRUTPDFLEZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476937
Record name 3-Oxa-9-azabicyclo[3.3.1]non-9-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485812-78-0
Record name 3-Oxa-9-azabicyclo[3.3.1]non-9-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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